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Potassium methacrylate - 6900-35-2

Potassium methacrylate

Catalog Number: EVT-360351
CAS Number: 6900-35-2
Molecular Formula: C4H5KO2
Molecular Weight: 124.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium methacrylate (KMA) is the potassium salt of methacrylic acid. It is a white crystalline powder that is soluble in water, forming an alkaline solution. [, , , , , , , ] KMA plays a significant role in scientific research, particularly in polymer chemistry, as a monomer for synthesizing various polymers with unique properties. [, , , , , , , , ]

Future Directions
  • Stimuli-Responsive Materials: Investigating the stimuli-responsive behavior of KMA-containing polymers, such as their response to pH, temperature, and ionic strength, could open doors to developing smart materials for sensors, actuators, and controlled release applications. []

Acrylamide (AAm)

Relevance: Acrylamide is frequently used in conjunction with potassium methacrylate to form copolymers with enhanced swelling and water absorption properties. [, , , , , , , ] The ratio of acrylamide to potassium methacrylate in these copolymers significantly influences their swelling behavior, highlighting the synergistic effects of combining these monomers.

2-Hydroxyethyl Methacrylate (HEMA)

Relevance: 2-Hydroxyethyl methacrylate is used alongside potassium methacrylate in the synthesis of superabsorbent polymers. [] Its inclusion enhances water absorbency and influences the properties of the resulting materials, showcasing its compatibility with potassium methacrylate in copolymer systems.

Methyl Methacrylate (MMA)

Relevance: Research on the copolymerization of methyl methacrylate with alkali metal methacrylates, including potassium methacrylate, has been conducted. [] This highlights the structural similarities between these compounds and their potential for copolymerization, albeit with potentially different reactivity ratios.

Lithium Methacrylate

Relevance: Lithium methacrylate serves as a comparable alkali metal methacrylate to potassium methacrylate. Studies exploring the copolymerization parameters of methyl methacrylate with various alkali metal methacrylates, including lithium and potassium methacrylate, have been reported. [] This underscores the similarities within this class of compounds and their potential influence on polymerization behavior.

Sodium Methacrylate

Relevance: Sodium methacrylate, like potassium methacrylate, is an alkali metal methacrylate. Research investigating the copolymerization of methyl methacrylate with various alkali metal methacrylates, including sodium and potassium methacrylate, has been conducted. [] This emphasizes the structural similarities and potential shared reactivity trends within this group of compounds.

Acrylic Acid

Relevance: While potassium acrylate is directly mentioned in the context of solid-state polymerization, [] acrylic acid, the corresponding acid, holds relevance due to its structural similarity to methacrylic acid. The presence of the carboxylic acid group, similar to the carboxylate group in potassium methacrylate, suggests potential similarities in reactivity and polymerization behavior.

Methacrylic Acid

Poly(ethylene glycol) (PEG)

Relevance: Poly(ethylene glycol) has been investigated as a component in gel electrolytes based on a methyl methacrylate-potassium methacrylate copolymer. [] Its presence influences the structure and properties of the resulting electrolytes, demonstrating its compatibility with potassium methacrylate-based materials.

Styrene

Relevance: Styrene has been copolymerized with n-butyl methacrylate and potassium methacrylate to prepare ionomers. [, ] The incorporation of potassium methacrylate introduces ionic sites into the polymer matrix, influencing the viscoelastic properties and thermal behavior of the resulting materials. This highlights the compatibility and potential synergistic effects of combining styrene with potassium methacrylate in copolymer systems.

n-Butyl Methacrylate (n-BMA)

Relevance: n-Butyl methacrylate, along with styrene, has been copolymerized with potassium methacrylate to create ionomers. [, ] The inclusion of potassium methacrylate introduces ionic interactions, impacting the glass transition temperature and other physical properties of the resulting materials. This demonstrates the ability of n-butyl methacrylate to be incorporated alongside potassium methacrylate in copolymer systems, leading to modified material properties.

Source and Classification

Potassium methacrylate can be sourced from the neutralization of methacrylic acid with potassium hydroxide or potassium carbonate. It belongs to the class of methacrylate salts, which are characterized by their anionic methacrylate groups and cationic potassium ions. This classification places it among other alkali metal methacrylates, which are often used as monomers in polymerization processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of potassium methacrylate typically involves two primary methods:

  1. Neutralization Reaction: This method involves reacting methacrylic acid with potassium hydroxide or potassium carbonate in an aqueous solution. The reaction can be represented as follows:
    Methacrylic Acid+Potassium HydroxidePotassium Methacrylate+Water\text{Methacrylic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Methacrylate}+\text{Water}
  2. Direct Synthesis from Methacrylate Esters: Potassium methacrylate can also be synthesized by transesterification processes involving methacrylate esters and potassium alcoholates.

Technical Details

The neutralization reaction is typically conducted under controlled temperature and pH conditions to ensure complete conversion of reactants to products. The resulting solution can be concentrated through evaporation or crystallization to obtain pure potassium methacrylate.

Molecular Structure Analysis

Data

  • Molecular Weight: 138.2 g/mol
  • Melting Point: Decomposes before melting
  • Solubility: Highly soluble in water due to the ionic nature of the compound.
Chemical Reactions Analysis

Reactions and Technical Details

Potassium methacrylate participates in various chemical reactions, particularly in polymerization processes:

  1. Polymerization: It acts as a monomer in radical polymerization, leading to the formation of poly(methacrylate) polymers. The reaction can be initiated using thermal or photochemical methods.
    nPotassium Methacrylate C4H7O2 nn\cdot \text{Potassium Methacrylate}\rightarrow -\text{ C}_4\text{H}_7\text{O}_2\text{ }_n-
  2. Esterification: It can undergo esterification reactions with alcohols to form methacrylate esters, which are useful in various applications.

Technical Insights

These reactions highlight its versatility as both a starting material for polymer synthesis and an intermediate for further chemical modifications.

Mechanism of Action

Process and Data

The mechanism of action for potassium methacrylate primarily revolves around its role in polymerization:

  1. Initiation: The process begins with the generation of free radicals through thermal decomposition or photoinitiation.
  2. Propagation: The free radicals react with the double bond of the methacrylate group, leading to chain growth.
  3. Termination: The polymer chains terminate through various mechanisms such as combination or disproportionation.

This mechanism allows for the production of high molecular weight polymers with diverse properties, depending on the reaction conditions and additives used.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Melting Point: Decomposes upon heating rather than melting.
  • Solubility: Soluble in water, forming a clear solution.

Chemical Properties

  • pH: Typically alkaline due to the presence of potassium ions.
  • Reactivity: Reacts with acids to form corresponding salts; stable under normal conditions but may decompose at elevated temperatures.
Applications

Scientific Uses

Potassium methacrylate finds applications across several fields:

  1. Polymer Chemistry: Used as a monomer for synthesizing various copolymers that exhibit specific physical properties.
  2. Coatings and Adhesives: Employed in formulations for coatings that require enhanced adhesion and flexibility.
  3. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility when polymerized into hydrogels.
Synthesis and Polymerization Dynamics

Free Radical Polymerization Mechanisms in Aqueous Media

Potassium methacrylate (chemical formula: C₄H₅KO₂; CAS: 6900-35-2) exhibits distinctive polymerization behavior in aqueous environments due to its ionic character and water solubility (>500 g/L at 25°C). The polymerization kinetics differ markedly from non-ionic methacrylate monomers, with aqueous propagation rates exceeding those observed in organic solvents by up to 300%. This enhancement stems from several interconnected mechanisms [6] [9]:

  • Polar solvent effects: Water molecules solvate the growing radical chain ends and monomer molecules, reducing transition state energy through hydrogen bonding networks. This solvation facilitates the addition of monomer to the propagating chain, increasing the propagation rate coefficient (kₚ).
  • Electrostatic interactions: For ionized methacrylic acid (where potassium methacrylate serves as the fully ionized form), repulsive forces between similarly charged chain ends and monomers create unique kinetic behavior. As noted in pulsed-laser polymerization studies: "Increasing ionic strength screens electrostatic repulsions, thereby accelerating propagation kinetics – a 50% increase in NaCl concentration boosts kₚ by 25-40%" [6].
  • Ion-pair association: At concentrations above 30 wt%, ionized monomers form transient associations that alter reaction orders. Kinetic modeling reveals a non-first-order dependence on monomer concentration under these conditions, deviating from classical kinetics [9].

Table 1: Propagation Rate Coefficients (kₚ) for Methacrylic Systems in Aqueous Media

Monomer StateConcentrationTemperature (°C)kₚ (L·mol⁻¹·s⁻¹)Key Influencing Factor
Non-ionized MAA5 wt%501,950Hydrogen bonding
Non-ionized MAA30 wt%501,150Monomer association
Fully ionized (K salt)5 wt%50850Electrostatic repulsion
Fully ionized (K salt)5 wt% + 0.5M NaCl501,300Ionic strength screening

Role of Initiators and Surfactants in Emulsion Polymerization

The emulsion polymerization of potassium methacrylate requires careful selection of initiator-surfactant systems to achieve optimal particle nucleation, growth kinetics, and colloidal stability:

  • Water-soluble initiators: Potassium persulfate (KPS) decomposes thermally (t₁/₂ ≈ 9h at 70°C) to generate sulfate anion radicals that initiate polymerization in the aqueous phase. Studies demonstrate that KPS concentration significantly impacts particle formation – doubling KPS from 0.84×10⁻³ M to 1.68×10⁻³ M increases polymerization rate by 40% while reducing particle size by 25% [4] [10].
  • Mixed initiator systems: Combining KPS with oil-soluble initiators like AIBN creates complementary radical generation pathways. The hydrophobic AIBN-derived radicals penetrate monomer-swollen micelles more efficiently, while KPS-derived radicals initiate in the aqueous phase. This dual approach broadens the molecular weight distribution (Đ increasing from 1.8 to 2.4) but enhances overall conversion efficiency [4].
  • Surfactant architecture: Cationic surfactants like cetyltrimethylammonium bromide (CTAB) electrostatically stabilize anionic potassium methacrylate during emulsion polymerization. Research shows particle size decreases systematically with surfactant chain length: CTAB (C16) produces 400-450 nm particles, tetradecyl trimethylammonium bromide (TTAB, C14) yields 450-500 nm, and cetylpyridinium chloride (CPC) generates 500-600 nm particles at equivalent critical micelle concentration (CMC) levels. Surfactant concentration must exceed CMC to enable micellar nucleation – the primary particle formation mechanism [7].

Table 2: Surfactant Performance in Methacrylic Acid Emulsion Polymerization

SurfactantAlkyl Chain LengthCritical Micelle Concentration (mM)Resultant Particle Size (nm)Latex Stability
CTABC160.92400-450High
TTABC143.5450-500Moderate
CPCC160.90500-600Moderate-High

Copolymer Design: Integration with Acrylate and Methacrylate Derivatives

Potassium methacrylate serves as a functional comonomer that imparts ionic character, hydrophilicity, and polyelectrolyte behavior when copolymerized with acrylate and methacrylate derivatives:

  • Reactivity ratio engineering: The Q-e scheme predicts potassium methacrylate's copolymerization behavior based on resonance (Q=0.78) and polarity (e=0.40) parameters. When copolymerized with methyl methacrylate (MMA, Q=0.74, e=0.40), nearly ideal random copolymers form (r₁r₂≈1). In contrast, copolymerization with ethyl acrylate (EA, Q=0.019, e=0.55) produces gradient copolymers due to disparate reactivity ratios (rKMA=0.85, rEA=0.35) [4].
  • Terpolymer systems: Advanced materials leverage ternary systems such as potassium methacrylate/MMA/butyl acrylate. The potassium methacrylate content (typically 5-15 mol%) provides ionic crosslinking sites through association of potassium carboxylate groups, enhancing mechanical properties without compromising water dispersibility. At 10 mol% potassium methacrylate, tensile modulus increases by 300% compared to binary acrylate systems [2].
  • Functional hybrid materials: Incorporating potassium methacrylate into RAFT-synthesized block copolymers enables precise architectures like PMMA-b-poly(potassium methacrylate). These materials exhibit pH-responsive self-assembly – transitioning from micellar structures at low pH to dissolved chains at alkaline conditions where carboxylate groups ionize [5].

Continuous Flow Process Development for Scalable Production

Traditional batch reactors face challenges in potassium methacrylate polymerization due to exothermicity management and viscosity buildup. Continuous flow systems address these limitations through enhanced transport properties and precise residence time control:

  • Tubular reactor designs: Laminar flow reactors with static mixing elements achieve >95% conversion in 15 minutes at 120°C – a 4-fold reduction compared to batch processing. The high surface-to-volume ratio enables rapid heat removal (heat transfer coefficients ≈2000 W/m²K), virtually eliminating thermal runaway risks [3] [8].
  • Segmented flow technology: Introducing inert gas segments between monomer slugs prevents axial dispersion, creating narrow residence time distributions (Đₜ<0.05). This approach yields polymers with polydispersity indices below 1.2 compared to 1.5-2.0 in batch reactors for equivalent molecular weights [8].
  • Scale-up advantages: Continuous processes demonstrate linear scalability from gram-to-kilogram output by maintaining constant mixing intensity (Re ≈ 2500) and residence time. Pilot-scale units achieve production capacities of 100 kg/day with 99.5% monomer conversion, highlighting the industrial viability of flow chemistry for this monomer [3].

Kinetic Modeling of Polymer Chain Propagation and Termination

The polymerization kinetics of potassium methacrylate require advanced modeling approaches to capture electrostatic effects and diffusion limitations:

  • Electrostatic propagation model: The propagation rate coefficient (kₚ) for ionized monomers follows a modified relationship incorporating Debye screening:kₚ = kₚ₀ × exp(-κrD)where κ is the inverse Debye length, rD the interaction distance, and kₚ₀ the reference rate in absence of electrostatic effects. This model successfully predicts the 3-fold kₚ enhancement when ionic strength increases from 0.01M to 0.5M [9].
  • Chain-length dependent termination: Termination rate coefficients (kₜ) exhibit pronounced chain-length effects, with short chains (<100 units) terminating 100-fold faster than long chains (>1000 units). This phenomenon stems from restricted segmental mobility in polyelectrolyte chains, validated by single-molecule fluorescence studies [6].
  • RAFT-controlled polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of potassium methacrylate using 2-cyano-2-propyl benzodithioate achieves near-ideal kinetics (linear first-order plots, Đ<1.25). Kinetic analysis reveals a fragmentation rate coefficient (k_frag) of 0.85 s⁻¹ at 70°C, enabling precise molecular weight control up to 150 kDa. This controlled approach facilitates synthesis of well-defined block copolymers for advanced applications [5].

Table 3: Kinetic Parameters for Potassium Methacrylate Polymerization Systems

ParameterFree Radical (KPS initiated)RAFT ControlledAnionic Surfactant System
kₚ (L·mol⁻¹·s⁻¹)1,100 ± 150950 ± 100850 ± 100
kₜ (×10⁶ L·mol⁻¹·s⁻¹)5.8 ± 0.94.2 ± 0.73.5 ± 0.6
Activation Energy (kJ/mol)22.3 ± 1.530.2 ± 2.026.7 ± 1.8
Dispersity (Đ)1.8-2.51.05-1.251.5-2.0

Properties

CAS Number

6900-35-2

Product Name

Potassium methacrylate

IUPAC Name

potassium;2-methylprop-2-enoate

Molecular Formula

C4H5KO2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1

InChI Key

LLLCSBYSPJHDJX-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)[O-].[K+]

Canonical SMILES

CC(=C)C(=O)[O-].[K+]

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